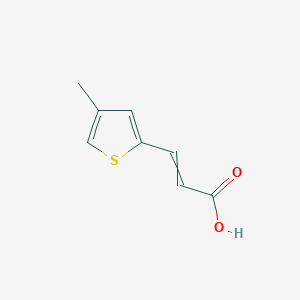
3-(4-Methylthiophen-2-yl)acrylic acid
説明
“3-(4-Methylthiophen-2-yl)acrylic acid” is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.22 g/mol . It is also known by its IUPAC name (2E)-3-(3-methyl-2-thienyl)-2-propenoic acid .
Molecular Structure Analysis
The molecular structure of “3-(4-Methylthiophen-2-yl)acrylic acid” consists of a thiophene ring attached to an acrylic acid moiety . The InChI code for this compound is 1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ .科学的研究の応用
Anticancer Agents
Thiophene derivatives, including those with a methylthiophenyl group, have been used as raw materials in the synthesis of anticancer agents . The structural properties of thiophene allow for the creation of compounds that can interact with specific biological targets, potentially leading to the development of new chemotherapeutic drugs.
Anti-Atherosclerotic Agents
Compounds like 3-(4-Methylthiophen-2-yl)acrylic acid have applications in synthesizing agents that combat atherosclerosis . By affecting lipid accumulation and inflammatory processes, these derivatives can contribute to the prevention or treatment of this cardiovascular disease.
Metal Complexing Agents
The unique structure of thiophene-based compounds makes them suitable for forming complexes with metals. This property is valuable in various fields, including catalysis, environmental remediation, and the development of new materials .
Insecticide Development
Thiophene derivatives are also utilized in the development of insecticides. Their ability to disrupt biological pathways in insects makes them candidates for safer and more effective pest control solutions .
Organic Semiconductors
The electrical properties of thiophene-based molecules, such as 3-(4-Methylthiophen-2-yl)acrylic acid, are leveraged in the advancement of organic semiconductors . These materials are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photocatalysis
Due to their outstanding electrical properties, thiophene-based covalent organic frameworks are used in photocatalysis applications . They can facilitate light-driven chemical reactions, which are essential in environmental and energy-related applications.
Organic Photovoltaics
The same electrical properties that make thiophene derivatives suitable for OFETs and OLEDs also enable their use in organic photovoltaic cells . These cells are an area of intense research due to their potential to provide flexible, lightweight, and cost-effective solar energy solutions.
Anti-Microbial Applications
Thiophene derivatives have been synthesized for their anti-microbial properties. They can be structured to target specific microbial pathways, offering potential new treatments for bacterial and fungal infections .
作用機序
Target of Action
The primary targets of 3-(4-Methylthiophen-2-yl)acrylic acid are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the body.
Mode of Action
3-(4-Methylthiophen-2-yl)acrylic acid interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, thereby affecting the transmission of nerve impulses.
Result of Action
The inhibition of the voltage-gated sodium and calcium channels and the GABA transporter by 3-(4-Methylthiophen-2-yl)acrylic acid can lead to various molecular and cellular effects. For instance, it has been shown to have anticonvulsant and antinociceptive activities .
将来の方向性
特性
IUPAC Name |
3-(4-methylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPDJQZSEXRKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylthiophen-2-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



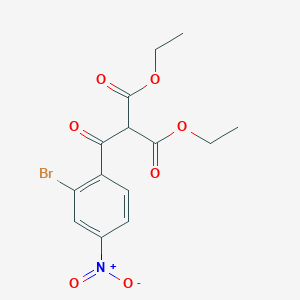
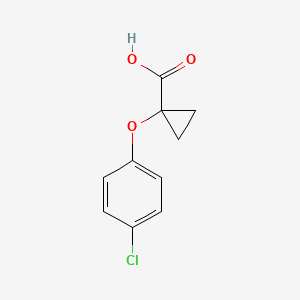
![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)
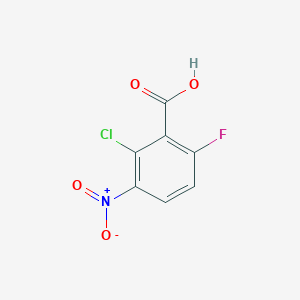
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
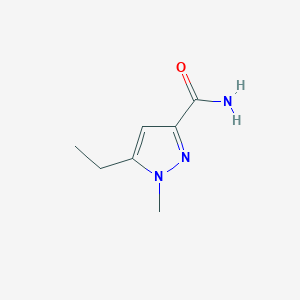
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)
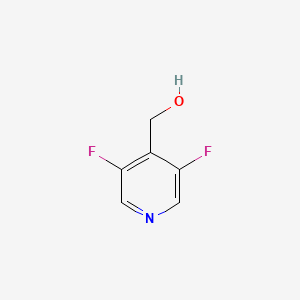
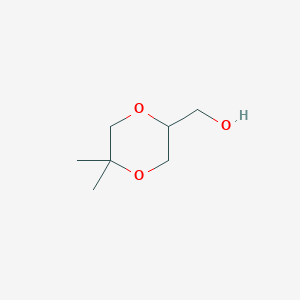
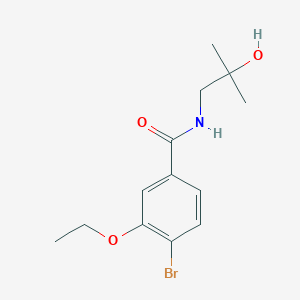
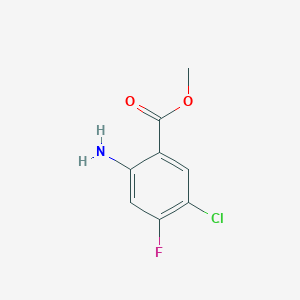
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)
![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)
